N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
Description
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Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4S.ClH/c1-15-17(24)3-5-20-21(15)25-23(32-20)27(7-6-26-8-10-29-11-9-26)22(28)16-2-4-18-19(14-16)31-13-12-30-18;/h2-5,14H,6-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNBXRCYOUTGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CC5=C(C=C4)OCCO5)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to synthesize the current understanding of its biological activity based on available literature.
Chemical Structure and Properties
The compound features a complex structure combining a benzothiazole moiety with a morpholinoethyl side chain and a benzo[d]dioxine ring. Its molecular formula is with a molecular weight of approximately 348.9 g/mol. The presence of various functional groups contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits antitumor and antimicrobial properties. The following sections detail these activities based on experimental findings.
Antitumor Activity
Several studies have evaluated the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to interact with DNA, potentially binding within the minor groove, which can inhibit replication and transcription processes in cancer cells .
- Cell Line Studies : In vitro studies have shown varying degrees of cytotoxicity against lung cancer cell lines such as A549 and HCC827. Compounds structurally similar to the target compound have shown IC50 values ranging from 2.12 μM to 20.46 μM depending on the assay format (2D vs. 3D) used .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D |
| Compound 8 | HCC827 | 6.26 ± 0.33 | 2D |
| Compound 6 | NCI-H358 | 0.85 ± 0.05 | 3D |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated, particularly against Gram-negative and Gram-positive bacteria.
- Testing Methods : Antimicrobial activity was assessed using broth microdilution methods following CLSI guidelines, revealing effectiveness against strains such as Escherichia coli and Staphylococcus aureus.
- Results : Compounds derived from similar scaffolds exhibited promising antibacterial activity, indicating that modifications in the side chains can enhance efficacy .
Case Studies
- Antitumor Efficacy in Lung Cancer :
- Antimicrobial Testing :
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. The mechanism often involves the inhibition of bacterial lipid biosynthesis, leading to cell death .
Case Study: Antimicrobial Screening
A study focused on the synthesis and evaluation of thiazole derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The synthesized derivatives were tested using the turbidimetric method, confirming their efficacy against multiple microbial strains .
Anticancer Potential
The anticancer properties of N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride have been explored through in vitro studies. These studies often utilize cancer cell lines such as MCF7 (breast cancer) to assess cytotoxicity and apoptosis induction.
Case Study: Anticancer Activity Evaluation
In vitro assays revealed that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, compounds similar to the one have been shown to inhibit cell proliferation effectively, demonstrating IC50 values in the low micromolar range . Molecular docking studies further elucidated the binding interactions of these compounds with target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of thiazole derivatives. Modifications to the thiazole ring or substituents can significantly impact biological activity. For instance, electron-withdrawing groups enhance antimicrobial potency while specific substitutions can improve anticancer effects .
Summary of Findings
The following table summarizes key findings from various studies on the applications of compounds related to this compound:
| Study Focus | Biological Activity | Cell Lines/Pathogens | Key Findings |
|---|---|---|---|
| Antimicrobial Screening | Antibacterial & Antifungal | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Anticancer Evaluation | Cytotoxicity & Apoptosis | MCF7 (breast cancer) | Induced apoptosis with low IC50 values |
| Structure Optimization | SAR Analysis | Various cancer cell lines | Modifications enhance potency |
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions involving the morpholinoethyl and thiazolyl groups.
- Temperature : Stepwise heating (50–80°C) minimizes side reactions during carboxamide bond formation.
- Catalysts : Triethylamine or DIPEA is used to deprotonate intermediates and accelerate coupling steps .
- Reaction time : Extended durations (12–24 hrs) improve yields for multi-step reactions.
Example Optimization Table :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amide coupling | DMF | 70 | DIPEA | 68 |
| Cyclization | THF | 60 | None | 52 |
Q. Which spectroscopic methods are used to confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR verify the integration of aromatic protons (e.g., dihydrodioxine ring) and morpholinoethyl substituents.
- IR Spectroscopy : Peaks at 1650–1700 cm confirm the carbonyl group in the carboxamide .
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., m/z 397.91 for [M+H]) validates molecular formula .
Q. How is purity assessed during synthesis?
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) quantify impurities (<2%).
- TLC : Silica gel plates (ethyl acetate/hexane) monitor reaction progress.
- Elemental Analysis : Confirms stoichiometry (C, H, N, S, Cl) within 0.3% theoretical values .
Advanced Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variable substituents : Modify the chloro-methyl group on the benzothiazole or the morpholinoethyl chain to assess steric/electronic effects.
- Biological assays : Test derivatives in in vitro models (e.g., kinase inhibition, cytotoxicity).
- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., HSF1) .
Example SAR Table :
| Derivative | R Group | IC (nM) | Notes |
|---|---|---|---|
| Parent compound | -Cl, -CH | 120 | Baseline activity |
| Derivative A | -F, -CH | 95 | Improved solubility |
| Derivative B | -NO, -CH | 250 | Reduced potency |
Q. What methodologies resolve contradictions in biological activity data?
- Orthogonal assays : Validate results using both cell-based (e.g., MTT assay) and biochemical (e.g., ELISA) methods.
- Purity re-evaluation : Re-test compounds with ≥98% purity (via HPLC) to exclude impurity interference.
- Dose-response curves : Ensure consistent EC/IC values across replicates .
Q. How to investigate the compound’s mechanism of action in cancer models?
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes (e.g., HSP70, TGF-β) post-treatment.
- Protein interaction studies : Co-immunoprecipitation (Co-IP) validates binding to targets like NRP1 or HSF1 .
- In vivo xenografts : Administer 10–50 mg/kg doses in murine models; monitor tumor volume and metastasis .
Q. Can flow chemistry improve synthesis scalability?
- Continuous-flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., carboxamide coupling).
- DoE optimization : Use factorial designs to maximize yield while minimizing solvent use.
- Case study : A flow system reduced reaction time from 24 hrs to 4 hrs with 85% yield in analogous compounds .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
